molecular formula C16H13ClN2O4S B2858626 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide CAS No. 2034251-40-4

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide

Cat. No.: B2858626
CAS No.: 2034251-40-4
M. Wt: 364.8
InChI Key: CVMVMIXVCYPJNC-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide is a synthetic organic compound with the CAS Number 2034251-40-4 and a molecular weight of 364.80 g/mol. Its molecular formula is C16H13ClN2O4S . This compound is an oxazolidinone derivative, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry for their diverse biological activities. Oxazolidinone scaffolds are frequently explored in pharmaceutical research for their potential as enzyme inhibitors . This specific chemical serves as a valuable building block and intermediate in organic synthesis and drug discovery efforts. Researchers can utilize it to develop novel pharmacologically active agents, leveraging its core structure to interact with various biological targets. The compound features a chloro-thiophene carboxamide group linked to a phenyl-ethyl-oxazolidinedione moiety, offering multiple sites for chemical modification and structure-activity relationship (SAR) studies. It is supplied as a solid and must be stored under appropriate conditions to maintain stability. This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-13-7-6-12(24-13)15(21)18-11(10-4-2-1-3-5-10)8-19-14(20)9-23-16(19)22/h1-7,11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMVMIXVCYPJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the carboxamide group through an amide coupling reaction. The phenylethyl group can be added via a Friedel-Crafts alkylation, and the oxazolidinone moiety can be introduced through a cyclization reaction involving an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H13ClN2O4SC_{16}H_{13}ClN_{2}O_{4}S and a molecular weight of approximately 358.8 g/mol. Its structure consists of a thiophene moiety linked to an oxazolidine derivative, which contributes to its biological activity.

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of this compound is as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the catabolism of tryptophan. IDO plays a crucial role in immune regulation and tumor-induced immunosuppression. By inhibiting IDO, this compound can potentially enhance the effectiveness of anti-cancer therapies by reversing immune suppression in tumor environments .

Case Study:
In preclinical studies, compounds similar to 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide have shown promise in improving the efficacy of checkpoint inhibitors in cancer treatments. For instance, combining IDO inhibitors with PD-1/PD-L1 inhibitors has resulted in improved tumor regression rates in mouse models .

Anti-Cancer Activity

The compound exhibits direct anti-cancer properties by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.

Research Findings:
Studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The efficacy varies depending on the concentration and exposure time .

Modulation of Immune Response

The ability to modulate immune responses makes this compound a candidate for treating conditions characterized by immune dysregulation, such as autoimmune diseases and chronic infections .

Mechanism:
By inhibiting IDO activity, the compound increases local concentrations of tryptophan, leading to enhanced T-cell activation and proliferation while reducing regulatory T-cell activity that typically suppresses immune responses .

Synergistic Effects with Other Therapies

This compound can be used synergistically with other therapeutic agents to enhance overall treatment outcomes. For example, its combination with chemotherapy agents has been shown to improve survival rates in preclinical models by mitigating the immunosuppressive effects commonly associated with chemotherapy .

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazolidinone moiety can act as a pharmacophore, interacting with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rivaroxaban

  • Structural Difference: Rivaroxaban substitutes the 1,3-oxazolidin-2,4-dione group with a 3-oxomorpholin-4-ylphenyl moiety at the oxazolidinone ring.
  • Pharmacological Profile : As a Factor Xa inhibitor, rivaroxaban exhibits high oral bioavailability and selective binding to the enzyme’s active site, preventing thrombin generation . Clinical studies confirm its efficacy in reducing stroke risk in atrial fibrillation patients .
  • Polymorphism : Rivaroxaban exists in multiple crystalline forms, with modifications influencing solubility and dissolution rates .

Segartoxaban

  • Structural Difference: Segartoxaban (5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide) incorporates a sulfonamido-piperazinyl side chain instead of the oxazolidinone-dione system .
  • Pharmacological Profile : Segartoxaban inhibits both Factor Xa and thrombin (Factor IIa), demonstrating dual anticoagulant activity. This broader mechanism may offer advantages in complex thrombotic conditions .

Triazine-Substituted Analogs

  • Structural Difference : A patent describes a crystalline form of 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate , replacing the dioxo-oxazolidin group with a triazine moiety .
  • Methanesulfonate salt forms may optimize solubility for formulation .

Thiourea Derivatives

  • Structural Difference : Compounds like 2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide replace the thiophene-carboxamide group with a thiourea scaffold .
  • Pharmacological Profile : These derivatives inhibit Mycobacterium tuberculosis growth by targeting InhA, a key enzyme in mycolic acid biosynthesis. Derivative 79 (2-chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide) showed the highest antitubercular activity against resistant strains .

Complex Carboxamide Derivatives

  • Example: 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl}phenyl)-N-(2-{2-oxo-2-[({(S)-2-oxo-3-[4-(3-oxomorpholino)phenyl]oxazolidin-5-yl}methyl)amino]ethoxy}ethyl)thiophene-2-carboxamide .
  • Structural Features : This compound combines dual thiophene-carboxamide groups and extended side chains.
  • Potential Application: Such complexity may enhance pharmacokinetic properties or enable multi-target inhibition.

Structural and Pharmacokinetic Insights

Compound Key Structural Feature Biological Target Notable Property
Target Compound 2,4-Dioxo-1,3-oxazolidin-3-ylphenylethyl N/A (Analog studies required) Potential anticoagulant or enzyme inhibitor (hypothesized)
Rivaroxaban 3-Oxomorpholin-4-ylphenyl Factor Xa High oral bioavailability
Segartoxaban Sulfonamido-piperazinyl Factor Xa + Thrombin Dual inhibitory activity
Triazine Analog 5,6-Dihydro-4H-[1,2,4]triazin-1-yl Undisclosed Enhanced crystalline solubility
Thiourea Derivative 79 Thiourea + benzamide InhA (M. tuberculosis) Activity against drug-resistant TB

Research Tools and Methodologies

  • Crystallography : SHELX and WinGX suites are critical for resolving structural differences and polymorphic forms .
  • Synthesis: Key intermediates like 4-(4-aminophenyl)morpholin-3-one are used to construct oxazolidinone-based analogs .

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